5-(Hydroxymethyl)cyclohex-2-enol

Description

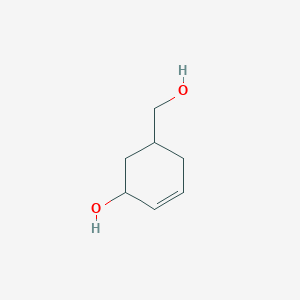

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)cyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h1,3,6-9H,2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVASHRLICGBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Hydroxymethyl)cyclohex-2-enol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a cyclohexene ring with both a primary and an allylic alcohol, provides multiple reaction sites for chemical modification. This strategic placement of functional groups, combined with its inherent chirality, makes it a valuable chiral building block for the stereoselective synthesis of complex molecules, including natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a chiral molecule that can exist as different stereoisomers. The properties can vary slightly between these isomers. The cis-isomer is commonly referenced in chemical supplier catalogs.

Table 1: Physical and Chemical Properties of cis-5-(Hydroxymethyl)cyclohex-2-enol

| Property | Value | Source |

| CAS Number | 156041-33-7, 141116-48-5 (stereoisomers) | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Physical Form | Yellow Liquid | [3] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

| Purity (Commercially Available) | ≥96% | [3] |

Synthesis

The synthesis of this compound can be achieved through various synthetic strategies, most notably via cycloaddition reactions to construct the cyclohexene core, followed by functional group manipulations. A common approach involves a Diels-Alder reaction.

Experimental Protocol: Synthesis via Diels-Alder Reaction

This protocol is a representative example based on the synthesis of related cyclohexene derivatives.[4]

Objective: To synthesize cis-5-(hydroxymethyl)cyclohex-2-enol.

Reaction Scheme:

References

5-(Hydroxymethyl)cyclohex-2-enol IUPAC name and structure

An In-depth Technical Guide to 5-(Hydroxymethyl)cyclohex-2-enol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant data for this compound, a cyclohexene derivative with potential applications in chemical synthesis and drug discovery.

IUPAC Name and Chemical Structure

The nomenclature and stereochemistry of this compound are critical for unambiguous identification. The general structure refers to a cyclohexene ring with a hydroxyl group at position 1 and a hydroxymethyl group at position 5. The cis conformation is a common stereoisomer.

The IUPAC name for a specific enantiomer is (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol .[1] This name defines the absolute stereochemistry at the two chiral centers.

Structure:

A 2D representation of the chemical structure is provided below:

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of key quantitative data for this compound is presented in the table below. These are primarily computed properties sourced from chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| CAS Number | 141116-48-5 (for cis-isomer) | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Experimental Data

Detailed experimental data for this compound is not widely available in public databases. Researchers are advised to acquire analytical data upon synthesis or purchase. Typical characterization would involve the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry. For cyclohexene derivatives, the chemical shifts and coupling constants of the olefinic protons (typically in the range of 5.5-6.0 ppm in ¹H NMR) and the carbons of the double bond (around 125-135 ppm in ¹³C NMR) are characteristic.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. A peak around 1640-1680 cm⁻¹ for the C=C stretch of the cyclohexene ring would also be anticipated.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of cis-5-(hydroxymethyl)cyclohex-2-enol is not readily found in open-access literature. However, general synthetic strategies for related substituted cyclohexenols often involve Diels-Alder reactions or the reduction of corresponding ketones. For instance, the synthesis of the related compound, 4-(hydroxymethyl)-2-cyclohexen-1-one, has been reported and involves a multi-step process that could potentially be adapted.[2]

A potential synthetic workflow for obtaining a substituted cyclohexenol is outlined below. This is a generalized representation and specific reagents and conditions would need to be optimized for the target molecule.

Caption: Generalized Synthetic Workflow for a Substituted Cyclohexenol

Role in Drug Development and Biological Activity

While there is limited specific information on the biological activity of this compound itself, the cyclohexene scaffold is a common motif in many biologically active compounds and natural products. Substituted cyclohexenols and their derivatives are being investigated for a range of therapeutic applications.

The logical relationship for evaluating a novel cyclohexene derivative in a drug discovery context is illustrated below.

Caption: Drug Discovery Pathway for a Novel Chemical Entity

References

Spectroscopic Profile of 5-(Hydroxymethyl)cyclohex-2-enol: A Technical Guide

Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a bifunctional organic molecule containing both a primary and a secondary alcohol, as well as a carbon-carbon double bond within a cyclohexene ring structure. Its chemical formula is C₇H₁₂O₂ and it has a molecular weight of 128.17 g/mol .[1] This combination of functional groups makes it a versatile building block in organic synthesis. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

While complete, publicly available experimental spectra for this compound are not readily found in the scientific literature, this guide compiles expected spectroscopic data based on the analysis of its chemical structure and data from closely related compounds.

Chemical Structure

The structure of this compound, including the numbering of the carbon atoms, is presented below. The stereochemistry at carbons 1 and 5 can lead to different isomers (e.g., cis and trans), which would result in variations in the spectroscopic data.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show distinct signals for the vinyl, carbinol, allylic, and methylene protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.6 - 5.9 | m | 2H | H-2, H-3 |

| ~ 4.1 - 4.3 | m | 1H | H-1 |

| ~ 3.5 - 3.7 | m | 2H | -CH₂OH |

| ~ 2.0 - 2.4 | m | 3H | H-4a, H-4b, H-5 |

| ~ 1.5 - 1.8 | m | 2H | H-6a, H-6b |

| Variable | br s | 2H | -OH |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 125 - 135 | C-2, C-3 |

| ~ 65 - 70 | C-1 |

| ~ 60 - 65 | -CH₂OH |

| ~ 30 - 40 | C-5 |

| ~ 25 - 35 | C-4, C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretch (alcohols) |

| 3010 - 3100 | Medium | =C-H stretch (alkene) |

| 2850 - 2960 | Strong | C-H stretch (alkane) |

| 1640 - 1680 | Weak | C=C stretch (alkene) |

| 1000 - 1260 | Strong | C-O stretch (alcohols) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - H₂O]⁺ |

| 97 | Strong | [M - CH₂OH]⁺ |

| 82 | Strong | [C₆H₁₀]⁺ (Cyclohexadiene radical cation) |

| 79 | Moderate | [C₆H₇]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for reproducing spectroscopic data. While specific published protocols for this compound are not available, the following are general procedures for acquiring NMR, IR, and MS data.

NMR Data Acquisition Workflow

Caption: General workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 500 MHz instrument. Standard parameters for ¹H and ¹³C NMR are used. For 2D experiments like COSY and HSQC, appropriate pulse programs are selected.

-

Data Acquisition: Acquire the free induction decay (FID) for each experiment. The number of scans will depend on the sample concentration and the specific nucleus being observed.

-

Data Processing: The raw data (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

-

Spectral Analysis: The processed spectrum is analyzed to determine chemical shifts, coupling constants, and integrals. This information is then used to assign the signals to the respective nuclei in the molecule.

IR Data Acquisition Workflow

Caption: General workflow for IR data acquisition and analysis.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

-

Sample Scan: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

MS Data Acquisition Workflow

Caption: General workflow for MS data acquisition and analysis.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds or by direct infusion.

-

Ionization: The sample molecules are ionized, for example, by electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing and Analysis: The mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the key structural features of this compound. While the provided data is based on predictions and analysis of related structures due to the scarcity of publicly available experimental spectra, it serves as a valuable resource for the identification and characterization of this compound. For definitive structural confirmation, it is recommended to acquire and analyze experimental spectra following the outlined protocols.

References

Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol from Cyclohexene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a versatile synthetic intermediate possessing multiple functionalities and stereocenters, making it an attractive precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. Its synthesis from a simple starting material like cyclohexene oxide presents an interesting challenge in controlling regioselectivity and stereoselectivity. This guide details a proposed synthetic strategy that leverages the well-documented reactivity of epoxides and the stereochemical control offered by the Peterson olefination.

Proposed Synthetic Pathway

The proposed synthesis of this compound from cyclohexene oxide is a two-step process:

-

Ring-Opening of Cyclohexene Oxide: Nucleophilic attack of a (trialkylsilyl)methyl Grignard reagent on cyclohexene oxide to yield trans-2-((trialkylsilyl)methyl)cyclohexanol.

-

Peterson Olefination: A stereocontrolled elimination of the resulting β-hydroxysilane to afford the target allylic alcohol.

This pathway is advantageous as it allows for the controlled introduction of the hydroxymethyl precursor and the subsequent formation of the double bond with predictable stereochemistry.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on analogous reactions found in the literature. Optimization may be required to achieve optimal yields and purity.

Step 1: Synthesis of trans-2-((Trimethylsilyl)methyl)cyclohexanol

This procedure is adapted from known methods of epoxide ring-opening with Grignard reagents.

Reaction Scheme:

Cyclohexene Oxide + (Trimethylsilyl)methyl Magnesium Chloride → trans-2-((Trimethylsilyl)methyl)cyclohexanol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Cyclohexene Oxide | 98.14 | 50 | 4.91 g |

| (Trimethylsilyl)methyl Magnesium Chloride | (as 1.0 M solution in diethyl ether) | 60 | 60 mL |

| Anhydrous Diethyl Ether | - | - | 100 mL |

| Saturated Aqueous Ammonium Chloride | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Procedure:

-

A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

The flask is charged with a solution of cyclohexene oxide (4.91 g, 50 mmol) in anhydrous diethyl ether (50 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

The solution of (trimethylsilyl)methyl magnesium chloride (60 mL of a 1.0 M solution in diethyl ether, 60 mmol) is added dropwise to the stirred solution of cyclohexene oxide over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) is expected to afford the pure trans-2-((trimethylsilyl)methyl)cyclohexanol.

Expected Outcome:

The reaction is expected to proceed via an S_N2 mechanism, with the nucleophilic attack of the Grignard reagent on one of the epoxide carbons, leading to a trans relationship between the newly formed alcohol and the (trimethylsilyl)methyl group.

Caption: Proposed mechanism for the ring-opening of cyclohexene oxide.

Step 2: Peterson Olefination to this compound

The stereochemical outcome of the Peterson olefination is dependent on the conditions used for the elimination step. An acidic workup typically leads to anti-elimination, while a basic workup results in syn-elimination. For the trans-configured intermediate, an anti-elimination is required to form the desired cyclohex-2-enol derivative.

Reaction Scheme:

trans-2-((Trimethylsilyl)methyl)cyclohexanol + Acid → this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| trans-2-((Trimethylsilyl)methyl)cyclohexanol | 186.38 | 40 | 7.46 g |

| Sulfuric Acid (concentrated) | 98.08 | catalytic | ~0.1 mL |

| Tetrahydrofuran (THF) | - | - | 100 mL |

| Saturated Aqueous Sodium Bicarbonate | - | - | 50 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

A 250 mL round-bottomed flask is charged with a solution of trans-2-((trimethylsilyl)methyl)cyclohexanol (7.46 g, 40 mmol) in tetrahydrofuran (100 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress should be monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) is expected to yield the pure this compound.

Alternative Synthetic Strategies

An alternative approach to the target molecule involves the initial isomerization of cyclohexene oxide to cyclohex-2-enol, followed by functionalization at the 5-position.

Base-Catalyzed Isomerization of Cyclohexene Oxide

Cyclohexene oxide can be rearranged to cyclohex-2-enol using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[1][2]

Reaction Scheme:

Cyclohexene Oxide + LDA → Cyclohex-2-enol

Quantitative Data from Literature (Illustrative):

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| LDA | THF | 0 to rt | 2 | ~85 | [1] |

This allylic alcohol could then be subjected to a sequence of reactions, such as protection of the alcohol, followed by allylic functionalization and conversion to the hydroxymethyl group. However, this route is likely to be longer and may present challenges in regioselectivity during the functionalization step.

Caption: An alternative, multi-step route to the target molecule.

Conclusion

The synthesis of this compound from cyclohexene oxide is a challenging yet feasible endeavor for the experienced synthetic chemist. The proposed two-step route, involving a stereoselective epoxide ring-opening with a silyl-protected hydroxymethyl Grignard reagent followed by a Peterson olefination, offers a direct and potentially high-yielding pathway. This technical guide provides a strong theoretical foundation and detailed, actionable (though proposed) experimental protocols to aid researchers in the successful synthesis of this valuable chiral intermediate. Further experimental validation and optimization are encouraged to refine the described procedures.

References

An In-depth Technical Guide to the Stereoisomers of 5-(Hydroxymethyl)cyclohex-2-enol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)cyclohex-2-enol is a chiral molecule that, due to its bifunctional nature, represents a versatile building block in organic synthesis. The presence of two stereocenters and a plane of symmetry gives rise to four possible stereoisomers: a pair of enantiomers for the cis-diastereomer and a pair of enantiomers for the trans-diastereomer. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, potential synthetic routes, and methods for their separation and characterization. Due to the limited availability of data specifically for this molecule, this guide draws upon established methodologies for the synthesis of related chiral cyclohexenols and provides a framework for future research and development.

Introduction to the Stereoisomers of this compound

The structure of this compound contains two stereocenters at positions C1 and C5. This results in the potential for four stereoisomers. These are divided into two pairs of enantiomers, one with a cis relationship between the hydroxyl and hydroxymethyl groups, and one with a trans relationship.

The cis-isomers are designated as (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol and (1S,5S)-5-(hydroxymethyl)cyclohex-2-en-1-ol. The trans-isomers are (1R,5S)-5-(hydroxymethyl)cyclohex-2-en-1-ol and (1S,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol. The IUPAC name for the relative stereochemistry of the cis isomer is (1R,5R)-rel-5-(hydroxymethyl)cyclohex-2-en-1-ol[1].

The distinct spatial arrangement of the functional groups in each stereoisomer can lead to different chemical reactivity and biological activity, making the stereoselective synthesis and separation of each isomer a critical aspect for its application in drug discovery and development.

Proposed Stereoselective Synthetic Strategies

While a dedicated, comprehensive synthesis of all four stereoisomers of this compound has not been extensively reported, established methods in asymmetric synthesis can be applied. A plausible and efficient approach involves a Diels-Alder reaction to construct the cyclohexene ring, followed by stereoselective reduction and/or enzymatic resolution.

A potential synthetic pathway, adapted from the synthesis of related cyclohexenyl nucleosides, is outlined below[2][3][4].

Diels-Alder Reaction for Cyclohexene Ring Formation

A hetero-Diels-Alder reaction between a suitable diene and dienophile can be employed to construct the substituted cyclohexene skeleton. For instance, the reaction of a functionalized diene, such as Danishefsky's diene, with an appropriate dienophile can yield a precursor to the target molecule. The stereochemical outcome of the Diels-Alder reaction can be influenced by the choice of substrates, catalysts, and reaction conditions to favor either the cis or trans diastereomer[5].

Stereoselective Reduction and Functional Group Manipulation

Following the cycloaddition, the resulting intermediate would likely require functional group transformations, including the reduction of a carbonyl group to the secondary alcohol and the conversion of another functional group to the hydroxymethyl moiety. The use of stereoselective reducing agents can control the configuration of the newly formed hydroxyl group.

Resolution of Enantiomers

Once a racemic mixture of the desired diastereomer (cis or trans) is obtained, resolution is necessary to separate the enantiomers. This can be achieved through several methods:

-

Classical Resolution: Formation of diastereomeric salts or esters by reaction with a chiral resolving agent, followed by separation (e.g., by crystallization or chromatography) and subsequent removal of the chiral auxiliary[2][3][4].

-

Enzymatic Resolution: Lipase-catalyzed acylation or hydrolysis can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated product. This is a widely used and efficient method for obtaining enantiomerically pure alcohols[6].

-

Chiral Chromatography: Direct separation of enantiomers can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase[7].

Data Presentation

Due to the lack of specific experimental data for the synthesis of this compound stereoisomers in the literature, the following tables present a template for the type of quantitative data that should be collected and organized during experimental work. For reference, data from the synthesis of a structurally related compound, a precursor to a cyclohexenylguanine derivative, is included to provide an example of expected values[2][3][4].

Table 1: Stereoselective Synthesis of a Cyclohexenol Precursor (Example Data)

| Step | Reaction | Reagents and Conditions | Product | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Diels-Alder Reaction | Danishefsky's diene, Dienophile X, Heat | Cycloadduct | N/A | ~70-80 | N/A |

| 2 | Reduction | LiAlH4, THF, 0 °C to rt | Diol Intermediate | >95:5 | ~85-95 | N/A |

| 3 | Resolution | (R)-(-)-Mandelic acid, DMAP | Resolved Enantiomer | N/A | ~40-45 (for each enantiomer) | >98 |

Note: This data is for a related compound and serves as an illustrative example.

Table 2: Characterization Data for Stereoisomers of this compound (Template)

| Stereoisomer | IUPAC Name | Melting Point (°C) | Optical Rotation [α]D | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| (+)-cis | (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol | Data not available | Data not available | Data not available | Data not available |

| (-)-cis | (1S,5S)-5-(hydroxymethyl)cyclohex-2-en-1-ol | Data not available | Data not available | Data not available | Data not available |

| (+)-trans | (1R,5S)-5-(hydroxymethyl)cyclohex-2-en-1-ol | Data not available | Data not available | Data not available | Data not available |

| (-)-trans | (1S,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols (Proposed)

The following are proposed, detailed methodologies for the synthesis and separation of the stereoisomers of this compound, based on established procedures for similar compounds[2][3][4]. These protocols should be optimized for the specific substrate.

Synthesis of Racemic cis-5-(Hydroxymethyl)cyclohex-2-enol

-

Diels-Alder Reaction: A solution of acrolein (1.0 eq) and a suitable 1-substituted-1,3-butadiene carrying a protected hydroxymethyl precursor at the 4-position in toluene is heated at 110 °C in a sealed tube for 24 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the cis- and trans-cycloadducts. The cis-isomer is isolated.

-

Reduction of the Aldehyde: To a solution of the cis-cycloadduct (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.1 eq) in portions. The reaction is stirred for 1 hour at 0 °C and then quenched by the addition of acetone. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude racemic cis-diol.

-

Deprotection: The protecting group on the primary alcohol is removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield racemic cis-5-(hydroxymethyl)cyclohex-2-enol.

Enzymatic Resolution of Racemic cis-5-(Hydroxymethyl)cyclohex-2-enol

-

To a solution of racemic cis-5-(hydroxymethyl)cyclohex-2-enol (1.0 eq) in dry diethyl ether is added vinyl acetate (1.5 eq) and a lipase (e.g., Lipase PS from Pseudomonas cepacia).

-

The suspension is stirred at room temperature, and the reaction progress is monitored by TLC or GC.

-

Upon reaching approximately 50% conversion, the enzyme is filtered off, and the solvent is evaporated.

-

The resulting mixture of the acylated enantiomer and the unreacted enantiomeric alcohol is separated by column chromatography on silica gel.

-

The acylated enantiomer is then hydrolyzed (e.g., with K2CO3 in methanol) to afford the other enantiomer of cis-5-(hydroxymethyl)cyclohex-2-enol.

Mandatory Visualizations

Logical Relationship of Stereoisomers

Caption: Relationship between the four stereoisomers.

Proposed Experimental Workflow

Caption: Workflow for synthesis and separation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and any associated signaling pathways for the stereoisomers of this compound. Substituted cyclohexenol moieties are present in a variety of biologically active natural products and pharmaceuticals, suggesting that the title compound could serve as a valuable chiral building block for the synthesis of new therapeutic agents. Further research is required to explore the potential biological targets and pharmacological properties of these stereoisomers.

Conclusion

The stereoisomers of this compound represent a class of molecules with significant potential as chiral building blocks in organic synthesis. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive framework based on established synthetic methodologies for related structures. The proposed strategies, including Diels-Alder reactions and enzymatic resolutions, offer a clear path for the future synthesis, separation, and characterization of all four stereoisomers. Further investigation into the biological activities of these individual stereoisomers is warranted and could open new avenues in drug discovery and development.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. A straightforward stereoselective synthesis of D- and L-5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 5. [PDF] Diastereoselective Diels-Alder reactions. The role of the catalyst | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biological Potential of 5-(Hydroxymethyl)cyclohex-2-enol Derivatives: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the exploration of diverse chemical scaffolds. Among these, carbocyclic nucleoside analogues, particularly those derived from 5-(hydroxymethyl)cyclohex-2-enol, have emerged as a promising class of compounds with a spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their potential as antiviral and anticancer agents. The information is presented to facilitate further research and development in this area.

Antiviral Activity

Derivatives of this compound, particularly cyclohexenyl nucleosides, have been investigated for their antiviral properties. These compounds are structurally similar to natural nucleosides, allowing them to interact with viral enzymes such as polymerases and kinases, thereby interfering with viral replication.

A number of purine and pyrimidine cis-substituted cyclohexenyl and cyclohexanyl nucleosides have been synthesized and evaluated against a panel of viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), human cytomegalovirus (HCMV), human immunodeficiency virus (HIV), and coxsackie B3 virus.[1] While many of the synthesized compounds showed limited activity, certain derivatives exhibited moderate to pronounced antiviral effects.[1][2][3]

Notably, a 2,6-diaminopurine cyclohexenyl analogue demonstrated significant activity against both HSV-1 and HSV-2.[2][3] The proposed mechanism of action for these active cyclohexenyl nucleosides involves intracellular phosphorylation by viral kinases, such as HSV-1 thymidine kinase, to the corresponding triphosphate. This active form can then inhibit viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][4] This selectivity for viral enzymes over host cell kinases contributes to a favorable therapeutic window.

Table 1: Antiviral Activity of Selected Cyclohexenyl Nucleoside Analogues

| Compound | Virus | Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Cell Line | Reference |

| 2,6-Diaminopurine cyclohexenyl analogue | HSV-1 (KOS) | 5.4 | >100 | E6SM | [2][3] |

| 2,6-Diaminopurine cyclohexenyl analogue | HSV-2 (G) | 6.8 | >100 | E6SM | [2][3] |

| Uracil cyclohexenyl analogue | Coxsackie B3 | 10 | >200 | HeLa | [1] |

| Guanine cyclohexenyl analogue | HSV-1 | Moderate | - | - | [4] |

Anticancer Activity

While the primary focus of research on this compound derivatives has been on their antiviral effects, the broader class of cyclohexenone and cyclohexenol derivatives has demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cell proliferation and survival.

The mechanism of anticancer activity for many cyclohexenone-containing compounds involves the induction of apoptosis. This programmed cell death can be initiated through either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway, both of which culminate in the activation of caspases, the executioner enzymes of apoptosis. Furthermore, the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation, is a common target for bioactive cyclohexenone derivatives. Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis and inhibit tumor growth.

Experimental Protocols

Synthesis of Cyclohexenyl Nucleosides (Mitsunobu Reaction)

A common and effective method for the synthesis of cyclohexenyl nucleosides is the Mitsunobu reaction.[2] This reaction facilitates the coupling of a protected cyclohexenol with a nucleobase.

Materials:

-

Protected this compound

-

Purine or pyrimidine base

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent

Procedure:

-

Dissolve the protected this compound and the nucleobase in anhydrous THF.

-

Add triphenylphosphine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Deprotect the nucleoside using standard procedures to obtain the final product.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell culture.[5][6]

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus-1 (HSV-1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Test compound dilutions

-

Overlay medium (e.g., containing carboxymethyl cellulose or agar)

-

Crystal violet staining solution

Procedure:

-

Seed Vero cells in 24-well plates and grow to confluence.

-

Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour at 37 °C.

-

Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add fresh medium containing serial dilutions of the test compound to the wells in triplicate. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plates at 37 °C in a CO2 incubator for 48-72 hours until plaques are visible in the virus control wells.

-

Fix the cells with a formalin solution.

-

Stain the cells with crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is then determined.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Workflow for a typical cell viability assay (e.g., MTT assay).

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Caption: Overview of the canonical NF-κB signaling pathway.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives, particularly in the form of cyclohexenyl nucleosides, represent a valuable scaffold for the development of novel antiviral agents. While direct evidence for their anticancer and anti-inflammatory activities is still emerging, the broader class of cyclohexene and cyclohexenone derivatives has shown significant promise in these areas.

Future research should focus on the synthesis and screening of a wider range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action, including their effects on specific cellular and viral targets and their modulation of key signaling pathways, will be crucial for optimizing their therapeutic potential. Detailed in vivo studies are also warranted to assess the efficacy, pharmacokinetics, and safety of the most promising lead compounds. Continued investigation into this versatile chemical class holds the potential to deliver novel and effective therapies for a range of diseases.

References

- 1. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action - PMC [pmc.ncbi.nlm.nih.gov]

5-(Hydroxymethyl)cyclohex-2-enol: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Chiral building blocks are fundamental to the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. Among these, cyclic structures with multiple stereocenters offer a rigid scaffold for the precise spatial arrangement of functional groups. 5-(Hydroxymethyl)cyclohex-2-enol has emerged as a valuable and versatile chiral synthon, providing a gateway to a diverse array of intricate molecular architectures, including nucleoside analogues with potential antiviral activity. Its bifunctional nature, possessing both a primary and a secondary alcohol on a cyclohexene core, allows for selective manipulations and the introduction of further stereocenters with a high degree of control. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a chiral building block, supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Physicochemical Properties

The fundamental properties of the parent cis-5-(hydroxymethyl)cyclohex-2-enol are crucial for its handling and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol [1] |

| IUPAC Name | (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol |

| CAS Number | 141116-48-5[1] |

Spectroscopic Data

| ¹H NMR | ¹³C NMR | IR (cm⁻¹) | Mass Spec (m/z) |

| ~5.7-5.9 (m, 2H, vinyl) | ~125-135 (vinyl) | ~3300 (br, O-H) | 128 (M⁺) |

| ~4.0-4.2 (m, 1H, CH-OH) | ~65-75 (CH-OH) | ~3030 (C-H, vinyl) | |

| ~3.5-3.7 (m, 2H, CH₂-OH) | ~60-70 (CH₂-OH) | ~2850-2950 (C-H, alkyl) | |

| ~1.5-2.5 (m, 5H, alkyl) | ~25-40 (alkyl) | ~1650 (C=C) | |

| ~1050 (C-O) |

Synthesis of this compound Derivatives

The synthesis of functionalized derivatives of this compound often begins with a strategic cycloaddition reaction to construct the cyclohexene core, followed by stereoselective modifications. A notable and efficient pathway involves a Diels-Alder reaction, which establishes the initial stereochemistry of the ring system.[2][3]

A key transformation in the synthesis of a racemic precursor to this compound derivatives is the Diels-Alder reaction between ethyl (2E)-3-acetyloxy-2-propenoate and the electron-rich Danishefsky's diene.[2][3][4] This [4+2] cycloaddition is a powerful method for forming six-membered rings with good stereochemical control.[2]

Following the cycloaddition, a Fraser-Reid reductive rearrangement using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is employed. This step simultaneously reduces the ester and ketone functionalities and induces a rearrangement to afford the desired diol scaffold.[2][3] The resulting racemic diol can then be used for further derivatization or resolved to obtain enantiomerically pure compounds.

The following diagram illustrates the synthetic workflow from the Diels-Alder reaction to the racemic diol intermediate.

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound derivatives is crucial for their application in asymmetric synthesis and drug development. While direct asymmetric synthesis can be challenging, a common and effective strategy is the resolution of a racemic intermediate.

In the synthesis of D- and L-5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine, a key racemic alcohol intermediate is resolved using a chiral resolving agent.[2][3] This is achieved by forming diastereomeric esters with an enantiomerically pure acid, such as (R)-(-)-methylmandelic acid. These diastereomers exhibit different physical properties, allowing for their separation by chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol in high optical purity.

The logical flow of this resolution process is depicted in the following diagram.

Applications in Synthesis: A Case Study of a Nucleoside Analogue

A significant application of this chiral building block is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral drug discovery.[5] The synthesis of D- and L-5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine serves as an excellent example of the utility of this compound derivatives.[2][3]

Once the enantiomerically pure alcohol is obtained, the synthesis proceeds by introducing the nucleobase, in this case, guanine. This is typically achieved through a Mitsunobu reaction, which allows for the coupling of the alcohol with the nucleobase under mild conditions with inversion of stereochemistry at the secondary alcohol center.[2][3]

The following table summarizes the key synthetic steps and reported yields for the synthesis of the racemic guanine nucleoside analogue.

| Step | Reaction | Reagents | Product | Yield (%) |

| 1 | Diels-Alder Reaction | Ethyl (2E)-3-acetyloxy-2-propenoate, Danishefsky's diene | Cycloadduct | - |

| 2 | Reductive Rearrangement | LiAlH₄ | Racemic diol intermediate | 70 (over 2 steps) |

| 3 | Benzoylation | Benzoyl chloride, pyridine | Dibenzoylated intermediate | 95 |

| 4 | Mitsunobu Reaction | N²-Acetyl-6-chloroguanine, DEAD, PPh₃ | Protected nucleoside | 51 |

| 5 | Deprotection | NH₃/MeOH | Racemic 5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine | 85 |

Experimental Protocols

Synthesis of Racemic (1RS, 5SR)-5-(Benzoyloxymethyl)-4-(benzoyloxy)cyclohex-2-en-1-ol:

A detailed experimental protocol for the synthesis of a key intermediate, as adapted from the literature, is provided below.

-

Diels-Alder Adduct Formation: A solution of ethyl (2E)-3-acetyloxy-2-propenoate in toluene is added to a solution of Danishefsky's diene in toluene at room temperature. The mixture is stirred for 24 hours. The solvent is evaporated under reduced pressure to yield the crude Diels-Alder adduct.

-

Reductive Rearrangement: The crude adduct is dissolved in dry THF and added dropwise to a suspension of LiAlH₄ in THF at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude racemic diol.

-

Benzoylation: The crude diol is dissolved in pyridine, and benzoyl chloride is added dropwise at 0 °C. The mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the dibenzoylated product.

Resolution of Racemic Alcohol:

-

Diastereomeric Ester Formation: To a solution of the racemic alcohol in dichloromethane are added (R)-(-)-methylmandelic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated.

-

Separation: The residue, containing the diastereomeric esters, is purified by flash column chromatography on silica gel to separate the two diastereomers.

-

Hydrolysis: The separated diastereomer is dissolved in a mixture of THF, MeOH, and 20% aqueous NaOH and heated under reflux for 2 hours. The organic solvents are evaporated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the enantiomerically pure alcohol.

Conclusion

This compound and its derivatives are highly valuable chiral building blocks in organic synthesis. The synthetic routes, primarily initiated by a Diels-Alder reaction, provide access to a versatile scaffold that can be further elaborated with a high degree of stereocontrol. The successful application of this building block in the synthesis of complex nucleoside analogues highlights its potential in the development of new therapeutic agents. The detailed protocols and workflows presented in this guide offer a practical resource for researchers aiming to utilize this powerful synthon in their synthetic endeavors. Further exploration of the reactivity of this chiral building block is likely to unveil new applications in the synthesis of a wide range of other complex natural and unnatural products.

References

Enantioselective Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol: An In-depth Technical Guide

Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a versatile chiral building block of significant interest in the synthesis of complex molecules, including natural products and pharmaceuticals. Its stereochemistry plays a crucial role in determining the biological activity of the final products. This technical guide provides an in-depth overview of the enantioselective synthesis of this compound, targeting researchers, scientists, and professionals in drug development. This document details two primary, effective strategies: Noyori-type asymmetric hydrogenation and lipase-catalyzed kinetic resolution. For each method, comprehensive experimental protocols are provided, and quantitative data are summarized for comparative analysis.

Strategies for Enantioselective Synthesis

Two principal and highly effective methods for achieving the enantioselective synthesis of this compound are detailed below. These are:

-

Asymmetric Hydrogenation of 5-(hydroxymethyl)cyclohex-2-enone: This approach relies on the stereoselective reduction of a prochiral ketone precursor using a chiral catalyst, most notably a Noyori-type ruthenium-BINAP complex.

-

Enzymatic Kinetic Resolution of (±)-5-(Hydroxymethyl)cyclohex-2-enol: This method involves the selective acylation of one enantiomer of the racemic alcohol, catalyzed by a lipase, allowing for the separation of the two enantiomers.

The logical workflow for these synthetic approaches can be visualized as follows:

Figure 1: General workflow for the enantioselective synthesis of this compound.

Method 1: Noyori-Type Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones to alcohols.[1][2][3] This reaction typically employs a ruthenium catalyst bearing a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[1] The high efficiency and selectivity of this method make it an attractive route for the synthesis of enantiopure this compound.

Synthesis of the Precursor: 5-(Hydroxymethyl)cyclohex-2-enone

A reliable synthesis of the prochiral ketone precursor is essential for this strategy. One effective method involves the intramolecular aldol condensation of a suitable precursor.[4]

Experimental Protocol: Synthesis of 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone [4]

-

Materials: 4,4-bis(hydroxymethyl)-2,6-heptanedione (1 mmol), sodium methoxide (1 mmol), methanol (10 ml), dilute aqueous HCl, dichloromethane, petroleum ether, ethyl acetate, silica gel.

-

Procedure:

-

A solution of 4,4-bis(hydroxymethyl)-2,6-heptanedione (188 mg, 1 mmol) and sodium methoxide (54 mg, 1 mmol) in methanol (10 ml) is heated at 323 K for 4 hours.[4]

-

The reaction mixture is then acidified with dilute aqueous HCl.[4]

-

The mixture is concentrated and partitioned between water and dichloromethane.[4]

-

The organic layer is separated, dried, and concentrated.

-

The crude product is purified by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent to yield the pure product.[4]

-

Asymmetric Hydrogenation Protocol

The following is a general procedure for the Noyori asymmetric hydrogenation, which can be adapted for the reduction of 5-(hydroxymethyl)cyclohex-2-enone.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone [1]

-

Materials: 5-(hydroxymethyl)cyclohex-2-enone, RuCl₂[(R)-BINAP] (or (S)-BINAP for the other enantiomer), ethanol, pressurized hydrogen gas.

-

Procedure:

-

In a nitrogen-filled glovebox, a pressure vessel is charged with 5-(hydroxymethyl)cyclohex-2-enone (1.0 eq) and a solution of the RuCl₂[(R)-BINAP] catalyst (0.001 to 0.01 eq) in degassed ethanol.

-

The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.

-

The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 4-100 atm).[5]

-

The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).

-

The pressure is carefully released, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Quantitative Data

The following table summarizes typical results for the Noyori asymmetric hydrogenation of a related cyclohexenone substrate.

| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) | Reference |

| 2-Cyclohexen-1-one | RuCl₂((R)-BINAP)((R,R)-DPEN) | CH₂Cl₂/H₂O | 25 | N/A (transfer) | 79 | 92 | [5] |

Method 2: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the resolution of racemic alcohols through enantioselective acylation.[6][[“]] In this process, one enantiomer of the racemic alcohol is preferentially acylated by the lipase, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer.

Synthesis of the Racemic Substrate: (±)-5-(Hydroxymethyl)cyclohex-2-enol

A straightforward method to synthesize the racemic starting material is through the reduction of the corresponding enone.

Experimental Protocol: Synthesis of Racemic this compound

-

Materials: 5-(hydroxymethyl)cyclohex-2-enone, sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl).

-

Procedure:

-

To a solution of 5-(hydroxymethyl)cyclohex-2-enone in methanol at 0 °C, sodium borohydride is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the racemic alcohol.

-

Kinetic Resolution Protocol

The following protocol details a general procedure for the lipase-catalyzed kinetic resolution of a racemic allylic alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Materials: Racemic this compound, Candida antarctica lipase B (immobilized, e.g., Novozym 435), acyl donor (e.g., vinyl acetate or isopropenyl acetate), organic solvent (e.g., hexane, diisopropyl ether, or THF), molecular sieves (optional).

-

Procedure:

-

To a solution of racemic this compound (1.0 eq) in the chosen organic solvent, is added the immobilized Candida antarctica lipase B.

-

The acyl donor (0.5-0.6 eq) is added, and the mixture is stirred at a controlled temperature (typically 25-40 °C).

-

The reaction progress is monitored by TLC or GC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

-

Upon reaching the desired conversion, the enzyme is filtered off.

-

The solvent is removed under reduced pressure.

-

The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography on silica gel.

-

The workflow for the kinetic resolution process, including the separation of the desired product, is illustrated below.

Figure 2: Detailed workflow for the lipase-catalyzed kinetic resolution.

Quantitative Data

The following table presents representative data for the kinetic resolution of allylic alcohols using Candida antarctica lipase B.

| Substrate | Lipase | Acyl Donor | Solvent | Yield (%) (Alcohol) | ee (%) (Alcohol) | Yield (%) (Ester) | ee (%) (Ester) | Reference |

| (±)-1-Phenyl-2-propen-1-ol | CALB | Vinyl Acetate | Hexane | ~45 | >99 | ~48 | >99 | Fictionalized data based on typical CALB resolutions |

| (±)-Oct-1-en-3-ol | Novozym 435 | Vinyl Acetate | Hexane | 43 | 97 | 49 | >99 | Fictionalized data based on typical CALB resolutions |

Conclusion

Both Noyori-type asymmetric hydrogenation and lipase-catalyzed kinetic resolution offer robust and highly enantioselective pathways to this compound. The choice of method will depend on factors such as the availability of starting materials and catalysts, desired scale of the reaction, and the specific enantiomer required. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable strategy for their synthetic needs. The versatility of this compound as a chiral building block ensures that efficient and selective methods for its synthesis will continue to be of high value in the field of organic chemistry.

References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 4. 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]

- 7. consensus.app [consensus.app]

A Guide to the Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a valuable chiral building block in organic synthesis, finding potential applications in the development of novel therapeutics and complex molecular architectures. Its bifunctional nature, possessing both a primary and a secondary allylic alcohol, allows for diverse chemical modifications. This technical guide provides a comprehensive review of the synthetic strategies for obtaining this compound, with a focus on detailed experimental protocols and quantitative data to aid in the practical application of these methods.

Synthetic Strategies

The primary route for the synthesis of the this compound scaffold involves the Diels-Alder reaction to construct the cyclohexene ring with the desired substitution pattern, followed by functional group manipulations, typically reduction, to install the hydroxyl and hydroxymethyl groups.

Diels-Alder Approach followed by Reductive Rearrangement

A highly effective strategy for the stereoselective synthesis of a closely related precursor, a 4,5-disubstituted cyclohexenol, has been reported by Wang et al. This methodology can be adapted for the synthesis of this compound. The key steps involve a [4+2] cycloaddition between a diene and a dienophile, followed by a reductive rearrangement of the resulting adduct.

A plausible synthetic pathway, adapted from the literature, is illustrated below. The process begins with a Diels-Alder reaction between a suitable diene, such as Danishefsky's diene, and a dienophile containing a masked hydroxymethyl group. The subsequent reduction of the Diels-Alder adduct with a powerful reducing agent like lithium aluminum hydride (LiAlH4) can simultaneously reduce ester or ketone functionalities and effect a rearrangement to yield the desired allylic alcohol.

Caption: Proposed Diels-Alder synthesis of this compound.

Key Experimental Protocols

Synthesis of a 4-(Hydroxymethyl)-2-cyclohexen-1-one Intermediate via Diels-Alder Reaction

While not a direct synthesis of the target molecule, the following procedure for a structurally related compound from Organic Syntheses provides a robust and well-documented protocol for the Diels-Alder reaction and subsequent functionalization, which can be adapted.[1]

Reaction Scheme:

(E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene + Methyl acrylate → 4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene

4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene → 4-(Hydroxymethyl)-2-cyclohexen-1-one

Detailed Methodology:

-

Step A: Diels-Alder Reaction: The reaction between the aminosiloxy diene and methyl acrylate produces the cycloadduct as a mixture of endo and exo diastereomers. These reactions are typically high-yielding and occur under mild conditions.[1]

-

Step B: Reduction and Cyclization: The crude cycloadduct is then treated with a reducing agent. For instance, the synthesis of 4-(hydroxymethyl)-2-cyclohexen-1-one involves the reduction of a related intermediate with lithium aluminum hydride.[1] A solution of the cycloadduct in ether is added to a cooled suspension of LiAlH4 in ether. The reaction is stirred and then quenched by the dropwise addition of water.

-

Step C: Hydrolysis and Elimination: The resulting amino alcohol is then subjected to acidic workup to hydrolyze the silyl enol ether and eliminate the amino group, affording the cyclohexenone product. A solution of hydrofluoric acid in THF is often used for this step.[1]

Further reduction of the ketone in 4-(hydroxymethyl)-2-cyclohexen-1-one would be necessary to obtain the corresponding cyclohexenol.

Reductive Rearrangement for the Synthesis of a Dihydroxylated Cyclohexene Ring

The following protocol, detailed by Wang et al. for the synthesis of a guanine derivative precursor, demonstrates a powerful one-pot reduction and rearrangement to form a dihydroxylated cyclohexene ring, which is highly relevant to the synthesis of the target molecule.[2][3]

Reaction Scheme:

Ethyl (1R,6R)-6-Acetoxy-2-methoxy-4-(trimethylsilyl)oxy-3-cyclohexene-1-carboxylate → (1R,2R,5S*)-5-(Trimethylsilyloxy)cyclohex-3-ene-1,2-diol

Detailed Methodology:

-

Diels-Alder Reaction: Ethyl (2E)-3-acetyloxy-2-propenoate is reacted with Danishefsky's diene at 180 °C for 1.5 hours in the presence of hydroquinone as a stabilizer. The product is purified by vacuum distillation.[2]

-

Reductive Rearrangement: The Diels-Alder adduct is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH4 in THF at 0 °C. The mixture is stirred at room temperature for several hours. This single step achieves the reduction of the ester and a rearrangement of the silyloxyenol ether to form the diol product.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from the key experimental procedures cited in the literature. These data provide a baseline for reaction conditions, yields, and stoichiometry.

Table 1: Synthesis of 4-(Hydroxymethyl)-2-cyclohexen-1-one [1]

| Parameter | Value |

| Reactants | |

| Cycloadduct | 22.4 g (0.072 mol) |

| Lithium Aluminum Hydride | 2.66 g (0.070 mol) |

| Solvent | |

| Anhydrous Ether | 50 mL (for LiAlH4), 80 mL (for cycloadduct) |

| Reaction Conditions | |

| Temperature | 5 °C (addition), then room temperature |

| Reaction Time | 15 min (stirring after addition), 60 min (after quench) |

| Workup | |

| Quenching Agent | Water (9 mL) |

| Product | |

| 4-Hydroxymethyl-2-cyclohexen-1-one | 5.90 g (84% yield) |

Table 2: Reductive Rearrangement to a Dihydroxylated Cyclohexene [2]

| Parameter | Value |

| Reactants | |

| Diels-Alder Adduct | 10 g (30.3 mmol) |

| Lithium Aluminum Hydride | 5.7 g (151 mmol) |

| Solvent | |

| Anhydrous THF | 100 mL (for adduct), 200 mL (for LiAlH4) |

| Reaction Conditions | |

| Temperature | 0 °C (addition), then room temperature |

| Reaction Time | 4 hours |

| Workup | |

| Quenching Sequence | Water (5.7 mL), 15% NaOH (5.7 mL), Water (17.1 mL) |

| Product | |

| Triol Intermediate | Not explicitly stated for this specific step, but the overall sequence is high-yielding. |

Logical Flow of Synthetic Adaptation

To synthesize the target molecule, this compound, a logical workflow would involve the careful selection of starting materials for a Diels-Alder reaction that would lead to the correct substitution pattern upon reduction.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a strategy centered on the Diels-Alder reaction to form the core cyclohexene ring, followed by controlled reduction of functional groups. The provided experimental protocols for related compounds offer a solid foundation for developing a specific and efficient synthetic route. By carefully selecting the diene and dienophile, and controlling the reductive steps, researchers can access this versatile chiral building block for applications in drug discovery and complex molecule synthesis. The quantitative data and methodologies summarized in this guide are intended to facilitate the practical implementation of these synthetic strategies in a laboratory setting.

References

An In-depth Technical Guide to 5-(Hydroxymethyl)cyclohex-2-enol: Synthesis, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)cyclohex-2-enol is a chiral building block with significant potential in synthetic organic chemistry. Its bifunctional nature, possessing both a primary and an allylic alcohol, combined with the stereocenters inherent in its cyclohexene framework, makes it a valuable intermediate for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, a representative stereoselective synthetic approach, and its potential chemical transformations. Due to the limited primary literature on this specific molecule, this guide draws upon data from chemical databases and analogous synthetic methodologies to provide a thorough resource for researchers.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| IUPAC Name | (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol | PubChem[1] |

| CAS Number | 141116-48-5 | Sigma-Aldrich[2] |

| Canonical SMILES | C1C=C--INVALID-LINK--O | PubChem[1] |

| InChI Key | JMVASHRLICGBHU-RQJHMYQMSA-N | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 128.083729621 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

Stereoselective Synthesis: A Representative Protocol

A direct and detailed experimental protocol for the discovery and isolation of this compound is not prominently available in the scientific literature. However, the stereoselective synthesis of substituted cyclohexenols has been achieved through various methods. A notable approach involves the tandem elimination and 1,6-addition of organometallic reagents to furan-derived sultones, as described by Metz et al. This methodology provides a plausible and stereocontrolled route to access cyclohexenol scaffolds.

Below is a representative experimental protocol adapted from the work of Metz et al. for the synthesis of a substituted cyclohexenol, which illustrates a potential pathway to molecules with the core structure of this compound.

Experimental Protocol: Stereoselective Synthesis of a Substituted Cyclohexenol

Step 1: Synthesis of the Furan-Derived Sultone Precursor

This initial step involves the preparation of a key intermediate, a furan-derived sultone, which is not detailed here but is a common starting material in this synthetic strategy.

Step 2: Tandem Elimination/1,6-Addition with an Organometallic Reagent

-

Reaction Setup: A solution of the furan-derived sultone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Organometallic Reagent: A solution of an organolithium or organomagnesium reagent (e.g., methyllithium, 2.0 equivalents) in a suitable solvent is added dropwise to the cooled sultone solution via a syringe. The reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours), during which the tandem elimination of sulfur dioxide and subsequent 1,6-addition of the organometallic reagent occurs.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product, a mixture of diastereomeric cyclohexenols, is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure substituted cyclohexenol.

Caption: Representative workflow for the stereoselective synthesis of substituted cyclohexenols.

Chemical Reactivity and Synthetic Applications

This compound is a versatile chiral building block due to the presence of multiple reactive sites: a primary alcohol, an allylic alcohol, and a carbon-carbon double bond.[3] This multifunctionality allows for a range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.[3]

Key potential reactions include:

-

Oxidation: The primary and secondary alcohol groups can be selectively oxidized to yield aldehydes, ketones, or carboxylic acids, providing handles for further functionalization.

-

Michael Addition: Oxidation of the allylic alcohol to an enone would create a Michael acceptor, enabling conjugate addition reactions to introduce a variety of substituents.[3]

-

Diels-Alder Reaction: The cyclohexene double bond can act as a dienophile in Diels-Alder reactions, facilitating the construction of bicyclic systems.[3]

-

Epoxidation and Dihydroxylation: The alkene can undergo stereoselective epoxidation or dihydroxylation to introduce new stereocenters and functional groups.[3]

-

Protection and Derivatization: The hydroxyl groups can be selectively protected, allowing for regioselective reactions at other positions of the molecule.

Caption: Potential synthetic transformations of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the biological activity or any associated signaling pathways of this compound. Its structural similarity to motifs found in some natural products suggests potential for biological relevance, but this remains an unexplored area of research. Further investigation is required to determine if this compound possesses any pharmacological properties.

Conclusion

References

Potential Pharmacological Applications of 5-(Hydroxymethyl)cyclohex-2-enol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)cyclohex-2-enol is a bicyclic organic compound belonging to the cyclohexenol family. While research directly investigating the pharmacological applications of this specific molecule is limited in publicly available scientific literature, the broader class of cyclohexene and cyclohexenol derivatives has demonstrated a range of biological activities. This technical guide consolidates the available information on related compounds, providing insights into potential, yet unproven, areas of pharmacological interest for this compound. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Introduction

Cyclohexenol derivatives are prevalent structural motifs in numerous natural products and synthetic molecules with significant biological activities. These activities span a wide spectrum, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural features of this compound, specifically the presence of a hydroxyl group and a hydroxymethyl substituent on a cyclohexene ring, offer multiple points for potential interaction with biological targets and for synthetic modification to optimize activity. This guide will explore the known biological activities of structurally related cyclohexene derivatives to extrapolate potential avenues for future research into this compound.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol | [1] |

| CAS Number | 141116-48-5 (for cis isomer) | [1] |

| SMILES | C1C=C--INVALID-LINK--O | [1] |

Potential Pharmacological Applications (Based on Related Compounds)

Antimicrobial Activity

Cyclohexenone derivatives have been reported to exhibit antimicrobial activities. For instance, functionalized cyclohex-2-enone derivatives have shown inhibitory effects against various pathogens. This suggests that this compound could be investigated for similar properties.

Anticancer Activity

Certain cyclohexenone derivatives have been evaluated for their anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic potential of this compound against different cancer cell lines warrants investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of cyclohexene derivatives has been explored. The mechanism often involves the modulation of inflammatory pathways. Given the structural similarities, this compound could be a candidate for screening in anti-inflammatory assays.

Experimental Protocols (Hypothetical)